

Introduction: A Versatile Trifunctional Scaffold for Medicinal Chemistry

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Compound of Interest

Compound Name: 2-(2,4-Dichloropyrimidin-5-yl)acetonitrile

Cat. No.: B13176553

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2-(2,4-Dichloropyrimidin-5-yl)acetonitrile is a highly functionalized heterocyclic compound of significant interest to researchers in drug development and synthetic organic chemistry. The pyrimidine core is a privileged structure, forming the backbone of numerous FDA-approved drugs.[1] This particular derivative is distinguished by three key reactive sites: a chlorine atom at the C4 position, a second chlorine at the C2 position, and a cyanomethyl (acetonitrile) group at the C5 position. This trifunctional nature allows for sequential and regioselective modifications, making it an exemplary scaffold for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents.

Notably, a specific CAS Registry Number for **2-(2,4-Dichloropyrimidin-5-yl)acetonitrile** is not prominently listed in major public chemical databases as of early 2026. This suggests its status as a specialized or next-generation research intermediate, the synthesis and application of which are based on established principles of pyrimidine chemistry. This guide provides a comprehensive overview of its predicted properties, a robust proposed synthesis pathway, and its potential as a pivotal building block in modern drug discovery.

Physicochemical and Predicted Properties

The properties of **2-(2,4-Dichloropyrimidin-5-yl)acetonitrile** can be estimated based on its structure and data from analogous compounds. These properties are crucial for designing synthetic protocols, purification strategies, and formulation studies.

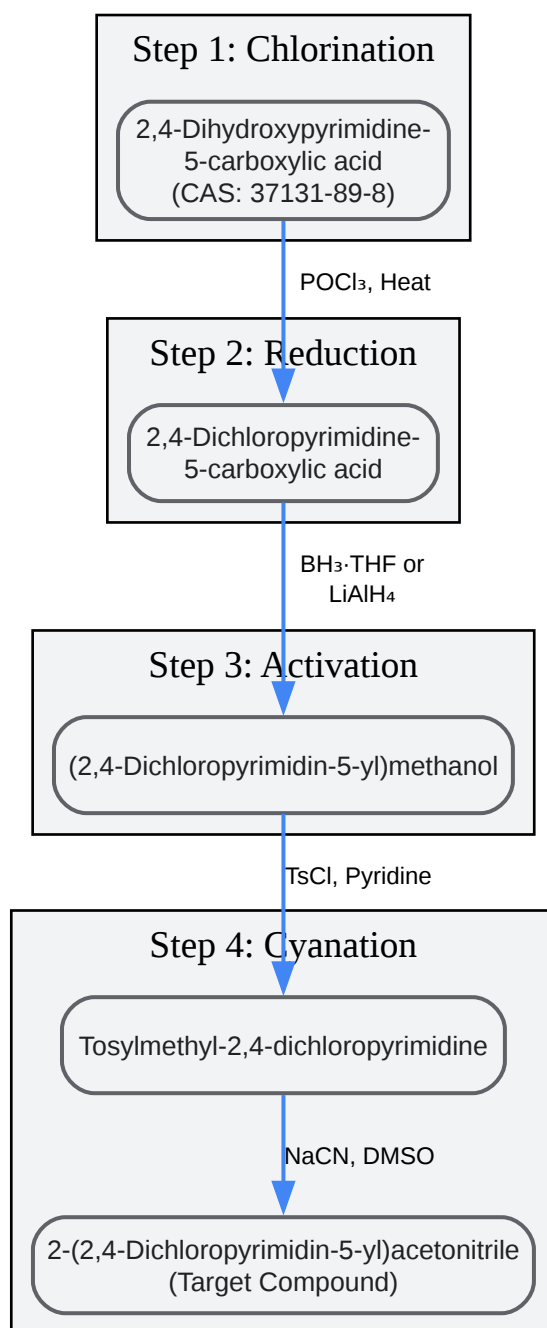
Property	Predicted Value / Description	Rationale / Source
Molecular Formula	C ₆ H ₃ Cl ₂ N ₃	Derived from chemical structure.
Molecular Weight	188.02 g/mol	Calculated from the molecular formula.
Appearance	Off-white to light yellow solid	Typical for chlorinated heterocyclic compounds.
Melting Point	>100 °C (estimated)	Chlorinated aromatic compounds are typically crystalline solids with relatively high melting points.
Boiling Point	>300 °C (estimated, decomposes)	High boiling point expected due to polarity and molecular weight; likely to decompose before boiling at atmospheric pressure.
Solubility	Soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile), moderately soluble in ethers and chlorinated solvents (e.g., THF, DCM), and poorly soluble in water and nonpolar hydrocarbons.	Based on the polar pyrimidine core and nitrile function, contrasted with hydrophobic chloro-substituents.
Reactivity	The C4-Cl is highly susceptible to Nucleophilic Aromatic Substitution (S _N Ar). The C2-Cl is less reactive. The nitrile group can undergo hydrolysis or reduction.	Established reactivity patterns of dichloropyrimidines.[2]

Proposed Synthesis and Mechanistic Rationale

While a direct, published synthesis for this specific molecule is not readily available, a logical and robust pathway can be designed starting from the commercially available 2,4-dihydroxypyrimidine-5-carboxylic acid (CAS 37131-89-8).[3] The proposed route involves three key transformations: chlorination, reduction of the carboxylic acid to an alcohol, and conversion of the alcohol to the nitrile.

Causality Behind Experimental Choices:

- **Chlorination:** Phosphorus oxychloride (POCl_3) is the standard and highly effective reagent for converting the hydroxypyrimidines (which exist in the tautomeric keto form, uracil) into their corresponding chloro-derivatives.[4] The addition of a tertiary amine base like N,N-diethylaniline can catalyze the reaction and scavenge the HCl byproduct, though temperature control is critical to prevent side reactions.[5]
- **Reduction & Conversion:** Converting the carboxylic acid to the acetonitrile group requires a multi-step sequence. A reliable method involves first reducing the acid to a primary alcohol, converting the alcohol to a good leaving group (e.g., a tosylate or mesylate), and finally displacing it with a cyanide salt. This sequence is high-yielding and avoids harsh conditions that might affect the dichloropyrimidine ring.



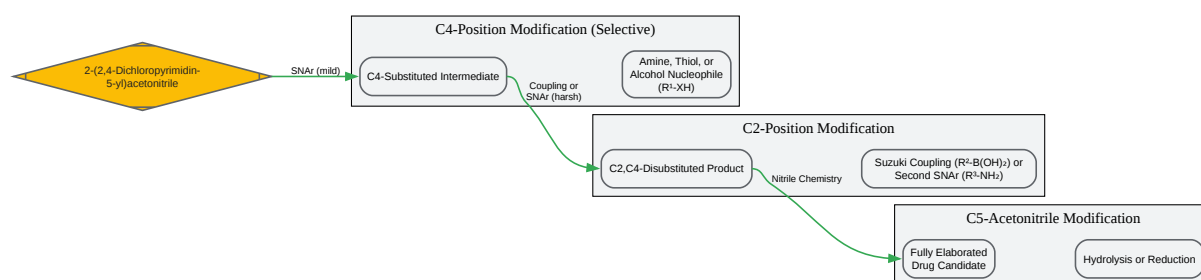
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Caption: Proposed synthetic pathway for the target compound.

Applications in Drug Development: A Gateway to Chemical Diversity

The strategic placement of three distinct reactive handles makes **2-(2,4-Dichloropyrimidin-5-yl)acetonitrile** a powerful intermediate for generating libraries of potential drug candidates. The differential reactivity of the C4 and C2 chlorine atoms is the cornerstone of its utility.

- **Regioselective SNAr Reactions:** The C4-chloro group is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the C2-chloro group. This is due to the greater ability of the adjacent nitrogen at position 3 to stabilize the negative charge of the Meisenheimer complex intermediate. This allows for the selective introduction of a diverse range of nucleophiles (amines, alcohols, thiols) at the C4 position while leaving the C2 position intact for subsequent modification.[2]
- **Second SNAr or Cross-Coupling:** The less reactive C2-chloro group can then be substituted under more forcing conditions or, more commonly, engaged in metal-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions.[2] This enables the introduction of aryl, heteroaryl, or different amine functionalities.
- **Nitrile Group Transformations:** The acetonitrile side chain provides a third point of diversification. It can be hydrolyzed to form a carboxylic acid or an amide, which can participate in further coupling reactions. Alternatively, it can be reduced to a 2-aminoethyl side chain, a common pharmacophore.



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Caption: Logical workflow for library synthesis.

Experimental Protocol: A Hypothetical Synthesis

Disclaimer: This protocol is theoretical, based on established chemical transformations, and has not been optimized. It must be performed by trained personnel in a suitable laboratory setting with all appropriate safety precautions.

Step 1: Synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid

- To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dihydroxypyrimidine-5-carboxylic acid (10.0 g, 64.1 mmol).
- Carefully add phosphorus oxychloride (POCl_3 , 60 mL, 641 mmol) under a nitrogen atmosphere in a fume hood.
- Slowly add N,N-diethylaniline (10.7 mL, 67.3 mmol) dropwise. The mixture will warm.
- Heat the reaction mixture to reflux (approx. 105-110 °C) for 4 hours. Monitor the reaction by TLC (e.g., 10% MeOH in DCM).
- Cool the mixture to room temperature and slowly pour it onto 500 g of crushed ice with vigorous stirring.
- Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
- Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of (2,4-Dichloropyrimidin-5-yl)methanol

- Dissolve the crude acid from Step 1 in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere and cool to 0 °C in an ice bath.
- Slowly add a solution of borane-THF complex (1.0 M in THF, 130 mL, 130 mmol) dropwise, maintaining the temperature below 5 °C.

- Allow the reaction to warm to room temperature and stir for 12 hours.
- Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases, followed by 1 M HCl.
- Extract the mixture with ethyl acetate (3 x 150 mL).
- Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the alcohol.

Step 3 & 4: Synthesis of **2-(2,4-Dichloropyrimidin-5-yl)acetonitrile**

- Dissolve the purified alcohol (e.g., 5.0 g, 26.2 mmol) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere. Add triethylamine (5.5 mL, 39.3 mmol).
- Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 5.5 g, 28.8 mmol) portion-wise. Stir at 0 °C for 2 hours, then at room temperature overnight.
- Wash the reaction mixture with 1 M HCl, water, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude tosylate, which is used without further purification.
- Dissolve the crude tosylate in dimethyl sulfoxide (DMSO, 50 mL). Add sodium cyanide (NaCN, 1.9 g, 39.3 mmol). CAUTION: NaCN is highly toxic.
- Heat the mixture to 60 °C and stir for 4 hours.^[6]
- Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the combined organic extracts thoroughly with water and brine to remove DMSO and residual cyanide.
- Dry the organic layer, concentrate, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Safety and Handling

Safe handling of this compound and its intermediates is paramount. The following table summarizes key safety considerations based on the hazards of its structural components

(chlorinated heterocycles and nitriles).

Hazard Category	Description & Precautionary Measures
Acute Toxicity	Harmful if swallowed, inhaled, or in contact with skin. The nitrile group can release cyanide. Work in a well-ventilated fume hood at all times. Avoid creating dust.
Skin/Eye Irritation	Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7]
Personal Protective Equipment (PPE)	Chemical safety goggles, nitrile gloves, and a flame-retardant lab coat are mandatory.
First Aid Measures	If Inhaled: Move to fresh air. If on Skin: Wash immediately with plenty of soap and water. If in Eyes: Rinse cautiously with water for several minutes. If Swallowed: Rinse mouth. In all cases of exposure, seek immediate medical attention.
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

Conclusion

2-(2,4-Dichloropyrimidin-5-yl)acetonitrile represents a highly valuable, albeit specialized, building block for modern synthetic and medicinal chemistry. Its trifunctional nature, characterized by differentially reactive chlorine atoms and a modifiable acetonitrile group, provides a robust platform for creating vast and diverse molecular libraries. The proposed synthetic route, grounded in well-established chemical principles, offers a clear path to accessing this compound. For researchers and drug development professionals, mastering the chemistry of scaffolds like this is essential for accelerating the discovery of next-generation therapeutics.

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